molecular formula C11H13IO2 B13879131 Ethyl 2-(4-iodophenyl)propanoate

Ethyl 2-(4-iodophenyl)propanoate

Cat. No.: B13879131
M. Wt: 304.12 g/mol
InChI Key: HRVASSPVJDKKMN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-iodophenyl)propanoate is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This ester is primarily recognized for its role in constructing more complex molecules, particularly through cross-coupling reactions where the iodine moiety on the phenyl ring can serve as a handle for further functionalization, such as in the synthesis of proprietary compounds . The compound is part of a class of 2-arylpropanoic acid derivatives, which are of significant interest in medicinal chemistry . It should be stored in a cool, dark, and sealed environment to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H13IO2

Molecular Weight

304.12 g/mol

IUPAC Name

ethyl 2-(4-iodophenyl)propanoate

InChI

InChI=1S/C11H13IO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3

InChI Key

HRVASSPVJDKKMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=CC=C(C=C1)I

Origin of Product

United States

Preparation Methods

General Synthetic Route Overview

This compound is typically prepared via iodination of an ethyl 2-(4-substituted phenyl)propanoate precursor or through esterification of the corresponding 2-(4-iodophenyl)propanoic acid. The synthetic strategies involve key steps such as:

  • Hydrolysis or esterification reactions
  • Iodination of aromatic rings
  • Use of various bases and solvents to optimize reaction conditions
  • Purification steps to remove impurities

Hydrolysis and Iodination Approach

A notable industrially relevant process involves:

  • Step 1: Hydrolysis of an ester precursor (e.g., compound VIII) in the presence of an organic or inorganic base to yield the corresponding acid (compound V).
  • Step 2: Iodination of the acid (compound V) using iodinating agents such as N-iodosuccinimide (NIS) under acidic conditions to introduce the iodine atom at the para position of the phenyl ring, producing this compound (compound I).
  • Step 3: Optional purification using hydrocarbon solvents to isolate the pure product.

Bases used in hydrolysis include sodium hydroxide, potassium hydroxide, sodium bicarbonate, potassium bicarbonate, lithium carbonate, sodium carbonate, potassium carbonate, or organic bases such as diisopropylamine, triethylamine, and pyridine. Sodium hydroxide is preferred for cost-effectiveness and efficiency.

Solvents for hydrolysis include alcohols (methanol, ethanol, isopropanol), ketones (acetone, methyl isobutyl ketone), esters (ethyl acetate), and aprotic polar solvents (dimethylformamide, dimethyl sulfoxide, acetonitrile, dichloromethane).

Challenges : The iodination step can produce diiodo-substituted impurities, which complicate purification and reduce yield. Optimizing the equivalents of NIS and acid concentration is critical to minimize these side products.

Step Reaction Type Reagents/Conditions Notes
1 Hydrolysis Sodium hydroxide or organic base, methanol or other solvent Converts ester to acid
2 Iodination N-iodosuccinimide, acetic acid-sulfuric acid medium Introduces iodine, risk of diiodo impurity
3 Purification Hydrocarbon solvent extraction Removes impurities, improves purity

Source: Patent WO2019038779A1

Esterification via Oxidation and Subsequent Reactions

Another approach, detailed in fragment-based inhibitor development studies, involves:

  • Starting from 4-iodobenzyl bromide, performing Williamson ether synthesis to introduce ether linkages.
  • Cleaving protective groups to yield primary alcohols.
  • Oxidizing primary alcohols using periodic acid and catalytic chromium(VI) oxide in wet acetonitrile to form carboxylic acids.
  • Esterifying the carboxylic acids with methanol in the presence of sulfuric acid to obtain the ethyl ester derivative.

This method is part of a multi-step synthetic sequence, often combined with further functionalization such as Sonogashira coupling and aminolysis for complex derivatives.

Step Reaction Type Reagents/Conditions Notes
Ether synthesis Williamson ether synthesis 4-iodobenzyl bromide, silyl protective groups Introduces aryl iodide moiety
Deprotection Silyl group cleavage Tetrabutylammonium fluoride Yields primary alcohol
Oxidation Alcohol to acid oxidation Periodic acid, catalytic chromium(VI) oxide, wet acetonitrile Converts alcohol to carboxylic acid
Esterification Acid to ester Methanol, sulfuric acid Forms ethyl ester

Source: PMC Article on Fragment-Based Inhibitors

Alternative Routes Involving Aryl Iodide Intermediates

Preparation of aryl iodide intermediates such as 4-iodophenyl trifluoromethanesulfonate can be achieved by:

  • Reacting 4-iodophenol with trifluoromethanesulfonic anhydride in dry pyridine at low temperature (0 °C) under nitrogen atmosphere.
  • Subsequent purification by aqueous workup and flash silica gel chromatography.

This intermediate can then be utilized for further coupling reactions to build the this compound framework.

Step Reaction Type Reagents/Conditions Notes
Triflate formation Sulfonylation of phenol 4-iodophenol, trifluoromethanesulfonic anhydride, pyridine, 0 °C Prepares activated aryl intermediate
Purification Chromatography Flash silica gel chromatography Yields pure triflate derivative

Source: RSC Supporting Information

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Industrial Suitability
Hydrolysis + Iodination (Patent) Simple, cost-effective, scalable Formation of diiodo impurities, purification challenges High, with optimization
Oxidation + Esterification (Fragment-based synthesis) High purity, versatile for complex derivatives Multi-step, lower overall yield Moderate, more suited for research scale
Aryl Iodide Triflate Formation Provides activated intermediates for coupling Requires careful handling of reagents Useful for specialized syntheses

Summary Table of Key Preparation Parameters

Parameter Hydrolysis + Iodination Method Oxidation + Esterification Method Triflate Formation Method
Base Used Sodium hydroxide (preferred) Not applicable Not applicable
Solvent Methanol, acetone, DMF Acetonitrile, methanol Pyridine
Iodinating Agent N-iodosuccinimide Not applicable Not applicable
Temperature Range Ambient to moderate heat Ambient to 40 °C 0 °C
Purification Hydrocarbon solvent extraction Flash chromatography Flash chromatography
Yield Range High (optimized) Moderate to low High purity intermediates

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-iodophenyl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., diethyl ether), and reaction temperatures (e.g., 0-25°C).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone), and reaction temperatures (e.g., 25-50°C).

Major Products

    Substitution: Formation of substituted phenylpropanoates.

    Reduction: Formation of 2-(4-iodophenyl)propanol.

    Oxidation: Formation of 2-(4-iodophenyl)propanoic acid.

Scientific Research Applications

Ethyl 2-(4-iodophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-iodophenyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The iodine atom in the phenyl ring can play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The para-substituent on the phenyl ring significantly influences the compound’s properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (X) Physical State Key Applications
Ethyl 2-(4-iodophenyl)propanoate C₁₁H₁₃IO₂ 304.13 Iodo Not reported Pharmaceutical intermediates
Ethyl 2-(4-bromophenyl)propanoate C₁₁H₁₃BrO₂ 257.13 Bromo Liquid/Oil Biochemical research
Ethyl 2-(4-chlorophenyl)propanoate* C₁₁H₁₃ClO₂ 212.67 Chloro Not reported Pesticide synthesis
Ethyl 2-(4-cyanophenyl)propanoate C₁₂H₁₃NO₂ 203.24 Cyano Not reported Organic synthesis
Ethyl 3-[2-(4-Cl-phenyl)-4-oxothiazolidin-3-yl]propanoate C₁₄H₁₅ClNO₃S 320.79 Chloro (thiazolidinone) Solid (42–82% yield) Antifungal/antibacterial agents

Notes:

  • Iodo vs. Bromo/Chloro : The larger atomic radius and higher molecular weight of iodine reduce solubility in polar solvents compared to bromo or chloro analogs. Iodo derivatives are also more reactive in Ullmann couplings due to weaker C–I bonds .
  • Cyano Group: The electron-withdrawing cyano substituent () increases electrophilicity at the ester carbonyl, enhancing reactivity in nucleophilic acyl substitutions.
  • Thiazolidinone Derivatives: The addition of a 4-oxothiazolidinone ring () introduces hydrogen-bonding sites, improving crystallinity and bioactivity.

Research Findings and Challenges

  • Reactivity : Iodo compounds exhibit lower thermal stability than bromo/chloro analogs, requiring careful handling during synthesis .
  • Spectroscopic Characterization : NMR analysis of iodo derivatives is complicated by the quadrupolar moment of iodine, broadening signals (contrast with sharp peaks for chloro/bromo analogs) .
  • Yield Optimization: Thiazolidinone derivatives with electron-withdrawing substituents (Cl, Br) show higher yields (82%) than electron-donating groups (methoxy: 42%) due to favorable cyclization kinetics .

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